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Compound of Interest

Compound Name: GS-829845

Cat. No.: B2794753 Get Quote

This guide provides a comprehensive comparison of the experimental results of GS-829845,

the primary active metabolite of the JAK1 inhibitor Filgotinib, with other relevant Janus kinase

(JAK) inhibitors. It is intended for researchers, scientists, and drug development professionals

to offer an objective overview of its performance based on available experimental data.

Introduction to GS-829845
GS-829845 is the major and active metabolite of Filgotinib, an orally administered, selective

inhibitor of Janus kinase 1 (JAK1).[1][2][3][4] Filgotinib is metabolized by carboxylesterase 2 to

form GS-829845.[2] While GS-829845 is approximately 10-fold less potent than its parent

compound, it possesses a longer half-life and achieves higher systemic exposure, contributing

significantly to the overall clinical efficacy of Filgotinib. The primary mechanism of action for

both Filgotinib and GS-829845 is the inhibition of the JAK/STAT signaling pathway, which is

crucial in the pathogenesis of inflammatory diseases such as rheumatoid arthritis.

Comparative Efficacy in Rheumatoid Arthritis
The efficacy of Filgotinib, and by extension GS-829845, has been extensively studied in clinical

trials for rheumatoid arthritis. The primary endpoints in these trials often include the American

College of Rheumatology (ACR) response rates (ACR20, ACR50, and ACR70) and the

Disease Activity Score 28-joint count with C-reactive protein (DAS28-CRP). The combined

exposure to Filgotinib and GS-829845 is often used to assess the exposure-response

relationship.
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Phase 3 Clinical Trial Data (FINCH Program)
The FINCH clinical trial program evaluated the efficacy and safety of Filgotinib in patients with

moderately to severely active rheumatoid arthritis.

Table 1: ACR Response Rates at Week 12 in the FINCH 1 & 2 Trials

Treatmen
t Group

FINCH 1
(MTX-IR)
ACR20
(%)

FINCH 1
(MTX-IR)
ACR50
(%)

FINCH 1
(MTX-IR)
ACR70
(%)

FINCH 2
(bDMARD
-IR)
ACR20
(%)

FINCH 2
(bDMARD
-IR)
ACR50
(%)

FINCH 2
(bDMARD
-IR)
ACR70
(%)

Filgotinib

200 mg +

MTX

76.6 57.5 31.9 66.0 42.8 22.4

Filgotinib

100 mg +

MTX

69.8 49.3 26.1 57.5 34.6 15.5

Adalimuma

b + MTX

(FINCH 1)

70.5 48.6 27.5 N/A N/A N/A

Placebo +

MTX
49.9 27.5 12.0 31.1 12.2 4.1

MTX-IR: Inadequate response to methotrexate; bDMARD-IR: Inadequate response to biologic

disease-modifying antirheumatic drugs. Data from the FINCH 1 and FINCH 2 trials.

Table 2: DAS28-CRP <2.6 (Remission) Rates at Week 12 and 24 in the FINCH 1 & 2 Trials
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Treatment
Group

FINCH 1 (MTX-
IR) Week 12
(%)

FINCH 1 (MTX-
IR) Week 24
(%)

FINCH 2
(bDMARD-IR)
Week 12 (%)

FINCH 2
(bDMARD-IR)
Week 24 (%)

Filgotinib 200 mg

+ MTX
25.7 36.6 22.4 30.6

Filgotinib 100 mg

+ MTX
21.6 25.8 15.5 26.1

Adalimumab +

MTX (FINCH 1)
21.4 27.1 N/A N/A

Placebo + MTX 8.1 11.6 7.5 12.2

Data from the FINCH 1 and FINCH 2 trials.

Phase 2 Clinical Trial Data (DARWIN Program)
The DARWIN trials were dose-finding studies that also provided significant efficacy data.

Table 3: ACR20 Response Rates at Week 12 in the DARWIN 1 Trial (in combination with MTX)

Treatment Group ACR20 Response (%)

Filgotinib 200 mg once daily 69

Filgotinib 100 mg once daily 64

Filgotinib 100 mg twice daily 79

Placebo 44

Data from the DARWIN 1 trial.

Comparative In Vitro Potency and Selectivity
GS-829845, along with Filgotinib, exhibits a preferential inhibition of JAK1 over other JAK

family members. This selectivity is thought to contribute to its safety profile.
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Table 4: In Vitro Inhibitory Activity (IC50) of JAK Inhibitors

Compound JAK1 (nM) JAK2 (nM) JAK3 (nM) TYK2 (nM)

Filgotinib 10 28 810 116

GS-829845 110 410 >10000 1500

Tofacitinib 1-3.2 20-112 1-5.6 99-344

Upadacitinib 43-59 250-480 >5000 >5000

Baricitinib 5.9 5.7 >400 53

IC50 values represent the concentration required for 50% inhibition. Data compiled from

multiple sources and assays; direct comparison should be made with caution.

Experimental Protocols
JAK1 Inhibition Assay (Homogeneous Time-Resolved
Fluorescence - HTRF)
This biochemical assay measures the ability of a compound to inhibit the activity of a specific

JAK enzyme.

Protocol:

Compound Preparation: Serially dilute test compounds (e.g., GS-829845) in DMSO.

Assay Plate Preparation: Dispense 250 nL of the diluted compounds into a 384-well black

plate.

Enzyme and Substrate Addition: Add 18 µL of a solution containing the recombinant GST-

tagged catalytic domain of JAK1 and a peptide substrate to each well.

Pre-incubation: Incubate the plate for 30 minutes at room temperature to allow the

compound to bind to the enzyme.

Reaction Initiation: Add 2 µL of ATP solution to each well to start the kinase reaction.
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Reaction Incubation: Incubate the plate for 120 minutes at room temperature.

Reaction Quenching and Detection: Add 20 µL of a stop/detection buffer containing a

europium-labeled anti-phosphotyrosine antibody and a streptavidin-conjugated fluorophore.

Signal Reading: After a 60-minute incubation, read the plate on an HTRF-compatible reader

to measure the fluorescence signal, which is inversely proportional to the enzyme activity.

Clinical Trial Protocol for Efficacy Assessment (FINCH 2)
This protocol outlines the key elements of a Phase 3 clinical trial to evaluate the efficacy of

Filgotinib in patients with an inadequate response to biologic DMARDs.

Protocol:

Study Design: A randomized, double-blind, placebo-controlled, multicenter study.

Patient Population: Adults with moderately to severely active rheumatoid arthritis who have

had an inadequate response or intolerance to at least one prior biologic DMARD.

Interventions: Patients are randomized to receive Filgotinib (100 mg or 200 mg once daily) or

placebo, in addition to their stable background conventional synthetic DMARDs

(csDMARDs).

Primary Endpoint: The proportion of patients achieving an ACR20 response at Week 12.

Secondary Endpoints: Include ACR50 and ACR70 responses, change from baseline in

DAS28-CRP, and assessments of physical function and health-related quality of life.

Data Analysis: Efficacy data are analyzed using non-responder imputation for the intent-to-

treat population.
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Caption: The JAK/STAT signaling pathway and the inhibitory action of GS-829845.
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Experimental Workflow: JAK Inhibition HTRF Assay
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Caption: Workflow for the Homogeneous Time-Resolved Fluorescence (HTRF) JAK1 inhibition

assay.

Experimental Workflow: Phase 3 Clinical Trial
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Caption: High-level workflow of a Phase 3 clinical trial for a JAK inhibitor in rheumatoid arthritis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2794753?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

